3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine
Overview
Description
3-(2-Methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine is a chemical compound that features a unique structure combining an oxazepane ring and a pyrazole ring
Preparation Methods
The synthesis of 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-1,4-oxazepane-4-carbonyl chloride, which is then reacted with 1H-pyrazol-4-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
3-(2-Methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-methyl-1,4-oxazepane-4-carbonyl)-1H-pyrazol-4-amine include:
2-Methyl-1,4-oxazepane-4-carbonyl chloride: This compound is a precursor in the synthesis of the target compound.
1H-pyrazol-4-amine: This is another precursor used in the synthesis.
5-(2-Methyl-1,4-oxazepane-4-carbonyl)thiophene-2-carboxylic acid: This compound features a similar oxazepane ring but with different substituents.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
(4-amino-1H-pyrazol-5-yl)-(2-methyl-1,4-oxazepan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-7-6-14(3-2-4-16-7)10(15)9-8(11)5-12-13-9/h5,7H,2-4,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYSLVAICJMZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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